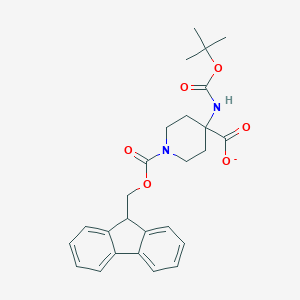

(2-Chlorophenyl) methyl cyanocarbonimidodithioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

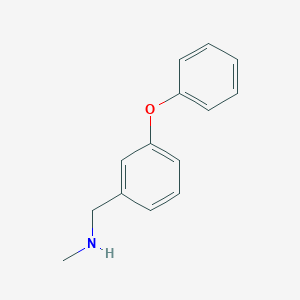

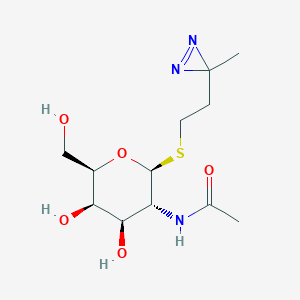

(2-Chlorophenyl) methyl cyanocarbonimidodithioate, commonly known as CMCD, is a potent insecticide that belongs to the class of dithiocarbamates. It was first synthesized in the early 1970s and has since been widely used in agriculture to control pests and insects. CMCD has a broad spectrum of activity and is effective against a wide range of insect pests, including aphids, thrips, and mites.

Mécanisme D'action

CMCD acts by irreversibly inhibiting the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to paralysis and death of the insect.

Effets Biochimiques Et Physiologiques

Studies have shown that CMCD can cause a range of biochemical and physiological effects in insects, including inhibition of growth and development, disruption of reproduction, and alteration of the immune system. CMCD has also been found to be toxic to non-target organisms, including bees, fish, and birds.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CMCD is its broad spectrum of activity, which makes it effective against a wide range of insect pests. However, its toxicity to non-target organisms and potential environmental impact are significant limitations. In addition, CMCD can be difficult to handle and requires careful storage and disposal.

Orientations Futures

There is ongoing research into the development of safer and more environmentally friendly alternatives to CMCD. One potential direction is the use of natural products as insecticides, such as plant extracts and essential oils. Another direction is the development of genetically modified crops that are resistant to insect pests, reducing the need for insecticides altogether.

Conclusion

(2-Chlorophenyl) methyl cyanocarbonimidodithioate is a potent insecticide that has been widely used in agriculture for decades. While it has proven to be highly effective against a wide range of insect pests, its potential environmental impact and toxicity to non-target organisms are significant concerns. Ongoing research into the development of safer and more environmentally friendly alternatives is essential to ensure sustainable pest management practices in agriculture.

Méthodes De Synthèse

CMCD can be synthesized by reacting 2-chlorobenzaldehyde with methylamine, followed by reaction with carbon disulfide and sodium hydroxide. The resulting product is then treated with cyanogen chloride to form CMCD.

Applications De Recherche Scientifique

CMCD has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of insect pests. It works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. CMCD has also been studied for its potential use as a fungicide and herbicide.

Propriétés

Numéro CAS |

152381-98-1 |

|---|---|

Nom du produit |

(2-Chlorophenyl) methyl cyanocarbonimidodithioate |

Formule moléculaire |

C9H7ClN2S2 |

Poids moléculaire |

242.8 g/mol |

Nom IUPAC |

[(2-chlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |

InChI |

InChI=1S/C9H7ClN2S2/c1-13-9(12-6-11)14-8-5-3-2-4-7(8)10/h2-5H,1H3 |

Clé InChI |

DRHCVTARQLZMQG-UHFFFAOYSA-N |

SMILES |

CSC(=NC#N)SC1=CC=CC=C1Cl |

SMILES canonique |

CSC(=NC#N)SC1=CC=CC=C1Cl |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

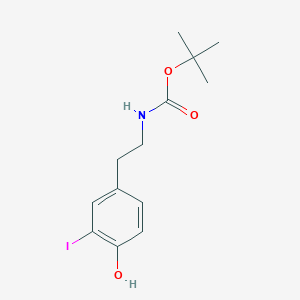

![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)

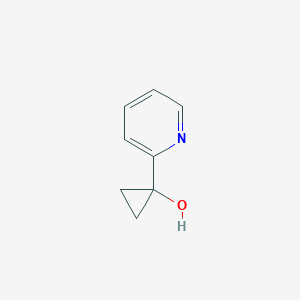

![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)

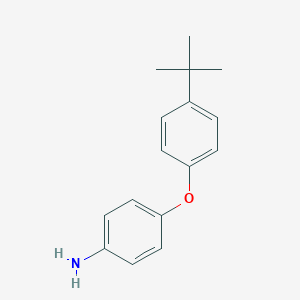

![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)